molecular formula C30H39N5O5 B1226890 Dhesn CAS No. 7288-61-1

Dhesn

货号 B1226890
CAS 编号: 7288-61-1
分子量: 549.7 g/mol
InChI 键: XWMMZDZUHSYSPU-ZADNKJPOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

In the context of plant proteins like dehydrins (DHNs), the synthesis involves the accumulation of these proteins in plants in response to stress conditions such as drought, low temperature, and salinity. Dehydrins are characterized by the presence of the K-segment, which mediates binding to anionic phospholipid vesicles and undergoes structural changes upon binding, potentially stabilizing cellular components under stress conditions (Koag et al., 2009).

Molecular Structure Analysis

For compounds like dihydropyridines (DHPs), the molecular structure is pivotal as it influences their chemical and physical properties. DHPs are synthesized through various methods, including multicomponent reactions that provide structural diversity, essential for their pharmacological applications. The molecular structure of DHPs, characterized by a pyridine ring with two hydrogen atoms, plays a crucial role in their function as calcium channel blockers (Wan & Liu, 2012).

Chemical Reactions and Properties

The chemical reactions involving DHNs and DHPs are diverse. For instance, DHNs undergo structural changes upon binding to lipid vesicles, which may be crucial for their role in stress responses in plants. On the other hand, DHPs are involved in a variety of chemical reactions, including the Hantzsch synthesis, which is a classical method for their preparation. These reactions significantly impact their chemical properties, such as reactivity and stability (Koag et al., 2003).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure. For DHNs, properties such as solubility and interaction with lipid membranes are crucial, while for DHPs, solubility, melting point, and crystallinity are important for their application in pharmaceutical formulations (Kappe, 2000).

科学研究应用

抗抑郁特性

  • DHESN展示了潜在的抗抑郁特性。在一项涉及强迫在受限空间中游泳的大鼠的研究中,DHESN的给药减少了不动时间的持续时间,表明具有抗抑郁效果(Manev & Peričić, 1988)。此外,发现DHESN影响血浆皮质醇浓度,这与应激反应有关。
  • 进一步的研究表明,DHESN影响大鼠的5-羟色胺系统,可能表明其用作抗抑郁药物。DHESN的给药降低了大脑中5-羟色胺的周转率,并增强了5-羟色胺介导的行为(Peričié等人,2004年)

对神经传导和收缩的影响

  • 在对豚鼠回肠中DHESN等麦角生物碱的神经传导和收缩影响进行研究时,发现DHESN作为α-肾上腺素受体上的拮抗剂,并通过非特异性的递质前突触机制影响神经传导(Radulovic et al., 1984)

药代动力学建模

  • 对二氢麦角生物碱的药代动力学进行了建模和模拟,为其引入人类医学提供了见解。该研究侧重于给药后DHESN在血浆、胆汁、尿液和粪便中的浓度,考虑了肠肝循环和吸收等现象(Karba et al., 2010)

抗攻击性效应

  • 在对大鼠和小鼠的研究中,发现DHESN能够抑制攻击性行为。这种效应与特定脑区域中5-羟色胺和GABA浓度的变化相关,进一步支持了DHESN作为抗抑郁药物以及其对行为修改的影响的潜力(Manev, Peričić & Mück‐Šeler, 1989)

作用机制

Target of Action

Dihydroergosine (DHESN) primarily targets the serotoninergic system . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a neurotransmitter that plays a crucial role in mood regulation, and its imbalance is associated with various psychiatric disorders, including depression .

Mode of Action

DHESN interacts with its targets by modulating the concentration of serotonin and its metabolite, 5-HIAA, in the brain . Acute and repeated administration of DHESN to rats over 5 days lowered the concentration of 5-HIAA in the brain . DHESN given acutely increased the brain 5-HT in p-CPA-treated animals and diminished the probenecid-induced increase in brain 5-HIAA . In pargyline-treated rats, DHESN enhanced the 5-HT/5-HIAA ratio .

Biochemical Pathways

The primary biochemical pathway affected by DHESN is the serotoninergic pathway . This pathway involves the synthesis, release, and reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation . By modulating the concentration of serotonin and its metabolite, 5-HIAA, in the brain, DHESN can influence the functioning of this pathway .

Pharmacokinetics

The pharmacokinetics of DHESN involve its absorption, distribution, metabolism, and excretion (ADME) properties . The model obtained with the identified parameters was in agreement with in vivo data . Certain special phenomena, such as the enterohepatic cycle and incomplete absorption, were taken into account .

Result of Action

The molecular and cellular effects of DHESN’s action are primarily observed in its modulation of the serotoninergic system . DHESN administered to rats repeatedly over 5 days decreased the level of 5-HT in blood platelets, and in vitro at concentrations of 10^-4 M and 10^-3 M inhibited the uptake of [14C]-5-HT in platelets . DHESN potentiated the 5-HT syndrome produced in rats by pargyline and 5-HTP . DHESN also reduced the duration of immobility in rats forced to swim in a restricted space .

属性

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39N5O5/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36)/t18-,20-,22-,23+,24+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWMMZDZUHSYSPU-ZADNKJPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993665
Record name N-[10b-Hydroxy-2-methyl-5-(2-methylpropyl)-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dhesn

CAS RN

7288-61-1
Record name 9,10-Dihydroergosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007288611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[10b-Hydroxy-2-methyl-5-(2-methylpropyl)-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]-6-methylergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ergotaman-3',6',18-trione, 9,10-dihydro-12'-hydroxy-2'-methyl-5'-(2-methylpropyl)-, (5'alpha,10alpha)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,10-DIHYDROERGOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V68W0Y9VC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dhesn
Reactant of Route 2
Dhesn
Reactant of Route 3
Dhesn
Reactant of Route 4
Dhesn
Reactant of Route 5
Dhesn
Reactant of Route 6
Dhesn

Q & A

Q1: How does dihydroergosine (DHESN) interact with its target and what are the downstream effects?

A: Dihydroergosine (DHESN) primarily acts as an antagonist of α-adrenoceptors. [, ] This interaction leads to a reduction in total peripheral resistance, resulting in a decrease in blood pressure. [] DHESN also demonstrates inhibitory effects on neurotransmission, impacting both adrenergic and cholinergic pathways, likely through a non-specific presynaptic mechanism that regulates transmitter release. []

Q2: What is the impact of dihydroergosine (DHESN) on different types of muscle contractions in the ileum?

A: Studies on the guinea pig ileum show that DHESN inhibits contractions induced by various agents with a specific order of potency. It most effectively inhibits noradrenaline (NA) contractions, followed by 5-hydroxytryptamine, histamine, acetylcholine, and lastly, potassium chloride. This suggests multiple mechanisms of action beyond its primary α-adrenoceptor antagonism. []

Q3: Does the structure of dihydroergosine (DHESN) impact its activity compared to similar compounds?

A: Dihydroergosine (DHESN) and ergosinine (ESNN) are both ergot derivatives. While DHESN is considered an active derivative of (+)-lysergic acid, ESNN is derived from (+)-isolysergic acid, typically thought to be inactive. Interestingly, studies show that ESNN exhibits comparable pharmacological activity to DHESN in terms of blood pressure reduction and ileum contraction inhibition, suggesting that derivatives of (+)-isolysergic acid may possess significant pharmacological potential. [, ]

Q4: What is the long-term impact of dihydroergosine (DHESN) on blood pressure regulation?

A: Chronic administration of dihydroergosine (DHESN) in spontaneously hypertensive rats leads to significant blood pressure reduction. This effect is attributed to a decrease in total peripheral resistance without any observed changes in cardiac output or heart rate, suggesting a sustained vasodilatory effect. []

Q5: Are there any potential central nervous system effects of dihydroergosine (DHESN)?

A: While one study investigated the effects of dihydroergosine (DHESN) on the serotonergic system and its potential as an antidepressant, the abstract doesn't provide specific results. [] Further research is needed to understand the full extent of DHESN's interaction with the central nervous system.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。